BenchChemオンラインストアへようこそ!

3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide

Chemical biology Drug discovery High-throughput screening

Exclusive Access: 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide (CAS 2097884-31-4) is a structurally unique synthetic screening compound (ZINC55393839, computed logP 4.751, tPSA 42 Ų). It is the premier meta-chloro reference point for SAR exploration of the N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}amide scaffold. With zero annotations in ChEMBL, this compound is ideal for unbiased de novo phenotypic screening in antimicrobial and CNS programs. Its favorable BBB permeability profile and secondary alcohol linker handle provide optimal chemical biology probe development potential. Order now to map halogen, linker, and heteroatom SAR space.

Molecular Formula C21H20ClNO3
Molecular Weight 369.85
CAS No. 2097884-31-4
Cat. No. B2915386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide
CAS2097884-31-4
Molecular FormulaC21H20ClNO3
Molecular Weight369.85
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
InChIInChI=1S/C21H20ClNO3/c22-18-4-1-3-15(13-18)6-11-21(25)23-14-19(24)16-7-9-17(10-8-16)20-5-2-12-26-20/h1-5,7-10,12-13,19,24H,6,11,14H2,(H,23,25)
InChIKeyIFXKECYHDQWHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide (CAS 2097884-31-4): Structural Identity and Procurement Baseline


3-(3-Chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide (CAS 2097884-31-4) is a synthetic small molecule with the molecular formula C₂₁H₂₀ClNO₃ and a molecular weight of 369.85 g/mol. Its structure features a 3-(3-chlorophenyl)propanamide N-acyl chain linked via a 2-hydroxyethyl bridge to a 4-(furan-2-yl)phenyl motif, yielding a scaffold with four rings, five heteroatoms, and a computed logP of 4.751 [1]. The compound is catalogued in the ZINC database (ZINC55393839) as an in-stock screening compound and is commercially available from specialty chemical suppliers at typical purities of 95% . As of the latest ChEMBL release (version 20), no biological activity has been reported or predicted for this compound, and it has not appeared in any published research articles indexed by ChEMBL or in any clinical trials [1].

Why Generic Substitution Fails for 3-(3-Chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide (2097884-31-4): Structural Determinants That Preclude Simple In-Class Interchange


Compounds sharing the N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}amide core cannot be freely interchanged because small variations in the N-acyl substituent produce large differences in computed physicochemical properties that govern solubility, permeability, and molecular recognition. The target compound's 3-(3-chlorophenyl)propanamide chain confers a distinct combination of lipophilicity (computed logP = 4.751), hydrogen-bonding capacity (4 H-bond acceptors), and topological polar surface area (tPSA = 42 Ų) [1]. Changing the halogen position or identity (e.g., ortho-bromo analog), shortening the linker (e.g., acetamide analog, CAS 2320856-81-1), or replacing the CH₂ with a sulfur atom (e.g., phenylsulfanyl analog, CAS 2097862-55-8) alters these parameters in ways that can unpredictably shift target engagement, selectivity, and pharmacokinetic behavior—even in the absence of published bioactivity data, such structural divergence is a well-established driver of differential biological outcomes in medicinal chemistry [2]. The ZINC database further confirms that no other compound shares the exact scaffold framework of 2097884-31-4, underscoring the absence of true structural duplicates [1].

Product-Specific Quantitative Evidence Guide: Differentiation of 2097884-31-4 from Closest Structural Analogs


Scaffold Uniqueness: 2097884-31-4 Is the Sole Representative of Its Molecular Framework in the ZINC Database

According to the ZINC15 database, 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide (ZINC55393839) is the only compound catalogued under its specific molecular framework, with the annotation 'Nothing else with this framework' [1]. This contrasts with many common scaffolds where dozens or hundreds of analogs populate screening libraries. The absence of framework duplicates means that procurement of this CAS number guarantees a structurally singular chemical entity, eliminating the risk of inadvertently sourcing a close congener that may differ in biological profile.

Chemical biology Drug discovery High-throughput screening

Lipophilicity Differentiation: Computed logP of 4.751 Distinguishes 2097884-31-4 from Shorter-Linker and Heteroatom-Substituted Analogs

The computed logP of 2097884-31-4 is 4.751 (ZINC15), placing it in a lipophilicity range associated with moderate membrane permeability but also potential solubility limitations [1]. In comparison, the closest commercially available analog, 2-(2-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide (CAS 2320856-81-1; C₂₀H₁₈ClNO₃, MW 355.82), is shorter by one methylene unit in the N-acyl linker, which is predicted to reduce logP by approximately 0.5 log units (class-level inference based on the π contribution of a methylene group in the octanol-water partition system) [2]. Similarly, the phenylsulfanyl analog (CAS 2097862-55-8) replaces the propanamide CH₂ with a sulfur atom, altering both lipophilicity and electronic character. These differences in logP can translate to meaningful shifts in distribution coefficient and off-target binding [3].

Physicochemical profiling ADME prediction Lead optimization

Molecular Weight and Heavy Atom Count: 2097884-31-4 Occupies a Distinct Position in Lead-Like Chemical Space Relative to Halogen-Substituted Analogs

With a molecular weight of 369.85 g/mol and 26 heavy atoms, 2097884-31-4 sits near the upper boundary of traditional lead-like chemical space (MW < 350) but remains within drug-like limits (MW < 500). The structural analog 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide, which replaces the meta-chlorine with an ortho-bromine, carries a higher molecular weight (∼414.3 g/mol, Br vs. Cl difference of ∼44.5 Da) and altered steric bulk at the ortho position vs. meta . This halogen position and identity shift is expected to modulate both molecular recognition at protein binding sites and physicochemical properties such as solubility and metabolic stability, even though no quantitative bioactivity comparison has been published [1].

Lead-likeness Fragment-based drug discovery Chemical space analysis

Hydrogen-Bonding Capacity: tPSA of 42 Ų Positions 2097884-31-4 Favorably for Blood-Brain Barrier Penetration Relative to More Polar Analogs

The topological polar surface area (tPSA) of 2097884-31-4 is computed as 42 Ų by ZINC15 in its reference protonation state, with 4 hydrogen-bond acceptors [1]. This tPSA value falls below the commonly cited threshold of 60–70 Ų associated with favorable passive blood-brain barrier (BBB) penetration, and below 90 Ų for oral absorption [2]. Analogs incorporating additional polar functionality—such as the benzenesulfonyl derivative (3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide), which adds two sulfonyl oxygen atoms—would be expected to exhibit higher tPSA and therefore reduced passive BBB permeability. Conversely, the 3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide analog (CAS 2035021-80-6), which lacks the central phenyl ring, has a reduced molecular footprint but also a different spatial arrangement of hydrogen-bonding groups that alters its recognition profile .

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

Absence of Published Bioactivity Data: 2097884-31-4 Represents a True Research-Grade Probe Molecule with No Pre-Existing Target Bias

A critical differentiating feature of 2097884-31-4 is the complete absence of published or predicted bioactivity data. The ZINC15 database explicitly states that there is 'no known activity for this compound' based on ChEMBL 20, and SEA (Similarity Ensemble Approach) predictions yield 'no predicted activity' [1]. Furthermore, the compound is 'not reported in any publications per ChEMBL' and has not been used in any clinical trials [1]. This stands in marked contrast to many commercially available screening compounds that carry pre-existing target annotations (e.g., kinase inhibition, GPCR modulation) which can introduce confirmation bias into screening campaigns. For researchers conducting unbiased phenotypic screens or seeking to identify novel target engagement, a compound with a clean bioactivity slate offers the advantage that any observed activity is attributable to the compound's intrinsic pharmacology rather than to pre-characterized polypharmacology [2].

Chemical probe development Target identification Phenotypic screening

Best Research and Industrial Application Scenarios for 3-(3-Chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide (2097884-31-4)


Unbiased Phenotypic Screening for Novel Antibacterial or Anti-Infective Mechanisms

The compound's structural features—a furan-phenyl-hydroxyethyl core with a chlorophenylpropanamide side chain—place it within a chemical space explored for antimicrobial applications. Its complete lack of pre-annotated bioactivity (zero known targets, zero publications per ChEMBL [1]) makes it an ideal candidate for unbiased phenotypic screening against Gram-negative or Gram-positive bacterial panels. The computed logP of 4.751 and tPSA of 42 Ų [1] suggest adequate membrane permeability for intracellular target access, while the scaffold uniqueness in ZINC [1] reduces the likelihood of redundant hits from other library members. Researchers should prioritize this compound when the goal is to identify novel chemical starting points unencumbered by existing target annotations.

Structure-Activity Relationship (SAR) Studies Centered on Halogen Position and Linker Length Optimization

When building SAR series around the N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}amide scaffold, 2097884-31-4 serves as the meta-chloro, three-carbon linker reference point. Its closest commercially available comparators include the ortho-bromo analog, the acetamide (two-carbon linker) analog (CAS 2320856-81-1), and the phenylsulfanyl analog (CAS 2097862-55-8) . Systematic procurement of these analogs alongside 2097884-31-4 enables mapping of the halogen position (meta-Cl vs. ortho-Br), linker length (C2 vs. C3), and heteroatom substitution (CH₂ vs. S) parameter space. The molecular weight gradient across this series (∼356–414 Da) further allows exploration of size-dependent properties such as solubility and metabolic clearance.

CNS-Penetrant Chemical Probe Development Leveraging Favorable tPSA Profile

The tPSA of 42 Ų [1] positions 2097884-31-4 below the established BBB permeability threshold of 60–70 Ų [2], while the logP of 4.751 balances passive permeability with solubility considerations. For neuroscience-targeted screening campaigns, this compound offers a more favorable CNS penetration profile than polar analogs bearing sulfonyl or additional heteroatom substituents. Its four hydrogen-bond acceptors (furan oxygen, amide carbonyl, secondary alcohol, and chlorophenyl π-system) provide sufficient recognition elements for target engagement without excessive polarity that would impair BBB transit. Researchers evaluating hits in neuronal cell models or brain-slice electrophysiology should consider this compound when CNS exposure is a critical parameter.

Chemical Biology Tool Compound for Target Deconvolution Studies

The absence of any prior target annotation [1] makes 2097884-31-4 suitable for chemical biology applications where the objective is to identify a compound's molecular target(s) de novo—such as affinity-based proteomics (e.g., pull-down with immobilized compound), cellular thermal shift assays (CETSA), or photoaffinity labeling. The presence of the secondary alcohol and the furan ring provides potential sites for linker attachment in probe derivatization without ablating the core scaffold. Furthermore, the InChI Key (IFXKECYHDQWHDA-UHFFFAOYSA-N) and canonical SMILES are unambiguously defined, ensuring that computational docking and cheminformatic analyses can be performed with full structural fidelity.

Quote Request

Request a Quote for 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.